![molecular formula C17H14Cl2O5 B309269 4-(Ethoxycarbonyl)-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B309269.png)
4-(Ethoxycarbonyl)-2-methoxyphenyl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethoxycarbonyl)-2-methoxyphenyl 2,4-dichlorobenzoate, also known as EMD-57033, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzoate esters and is widely used as a research tool for investigating various biological processes.
Wirkmechanismus
4-(Ethoxycarbonyl)-2-methoxyphenyl 2,4-dichlorobenzoate is known to interact with various proteins and enzymes, leading to changes in their activity and function. The exact mechanism of action of this compound is still not fully understood, but it is thought to involve the formation of covalent bonds with specific amino acid residues in the target protein.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of certain enzymes, modulation of membrane properties, and alteration of protein conformation. These effects are thought to be responsible for the compound's ability to modulate various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(Ethoxycarbonyl)-2-methoxyphenyl 2,4-dichlorobenzoate in lab experiments is its high specificity for certain proteins and enzymes, which allows for targeted investigation of specific biological processes. However, the compound's potential toxicity and instability under certain conditions can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(Ethoxycarbonyl)-2-methoxyphenyl 2,4-dichlorobenzoate, including:
1. Investigation of the compound's potential as a therapeutic agent for various diseases.
2. Development of new derivatives of this compound with improved properties for specific applications.
3. Further investigation of the compound's mechanism of action and interaction with specific proteins and enzymes.
4. Exploration of the compound's potential as a tool for studying membrane biology and lipid-protein interactions.
5. Investigation of the compound's potential as a fluorescent probe for imaging biological processes in live cells.
In conclusion, this compound is a widely studied chemical compound with potential applications in various scientific research fields. Further investigation of its properties and potential applications could lead to new insights into biological processes and the development of new therapeutic agents.
Synthesemethoden
The synthesis of 4-(Ethoxycarbonyl)-2-methoxyphenyl 2,4-dichlorobenzoate involves the reaction of 4-hydroxy-2-methoxybenzoic acid with thionyl chloride, followed by treatment with ethyl chloroformate and 2,4-dichlorobenzoyl chloride. The resulting compound is then purified using column chromatography to obtain the pure product.
Wissenschaftliche Forschungsanwendungen
4-(Ethoxycarbonyl)-2-methoxyphenyl 2,4-dichlorobenzoate has been used in a wide range of scientific research applications, including as a fluorescent probe for studying protein-ligand interactions, as a substrate for investigating enzyme kinetics, and as a tool for studying the structure and function of biological membranes.
Eigenschaften
Molekularformel |
C17H14Cl2O5 |
---|---|
Molekulargewicht |
369.2 g/mol |
IUPAC-Name |
ethyl 4-(2,4-dichlorobenzoyl)oxy-3-methoxybenzoate |
InChI |
InChI=1S/C17H14Cl2O5/c1-3-23-16(20)10-4-7-14(15(8-10)22-2)24-17(21)12-6-5-11(18)9-13(12)19/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
HDBSDVDDUZHIPU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.